molecular formula C13H10BrCl2NO B5743220 6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol CAS No. 5795-80-2

6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

Cat. No.: B5743220
CAS No.: 5795-80-2
M. Wt: 347.0 g/mol
InChI Key: FOQBKYFEXRUTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a complex organic compound with the molecular formula C13H10BrCl2NO This compound is characterized by the presence of bromine, chlorine, and a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methylquinoline, followed by the introduction of the 3,3-dichloroprop-2-en-1-yl group through a substitution reaction. The final step involves the formation of the quinolin-4-ol moiety under specific reaction conditions, such as the use of a strong base and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-methylquinolin-4-ol: Lacks the 3,3-dichloroprop-2-en-1-yl group, resulting in different chemical properties and reactivity.

    3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol:

Uniqueness

6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms, as well as the quinoline core structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO/c1-7-9(3-5-12(15)16)13(18)10-6-8(14)2-4-11(10)17-7/h2,4-6H,3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBKYFEXRUTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358709
Record name ZINC04730359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5795-80-2
Record name ZINC04730359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.